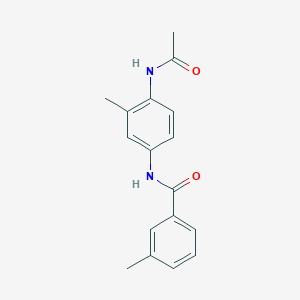
N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide, also known as N-(4-acetamido-3-methylphenyl) anthranilic acid, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit potent analgesic and anti-inflammatory properties.
Scientific Research Applications
N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Additionally, it has been shown to have potential anticancer activity and has been investigated for its use in cancer therapy.
Mechanism of Action
The mechanism of action of N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide involves inhibition of the cyclooxygenase (COX) enzymes, specifically COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models. It has also been shown to have potential anticancer activity in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide in lab experiments is its potent analgesic and anti-inflammatory properties, which make it a useful tool for investigating the mechanisms underlying pain and inflammation. Additionally, its potential anticancer activity makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for research on N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide. One area of research is the development of more potent and selective COX-2 inhibitors based on this compound. Another area of research is the investigation of the potential anticancer activity of this compound and its derivatives. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of various inflammatory diseases.
Synthesis Methods
The synthesis of N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide involves the reaction of 4-acetamido-3-methylphenol with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in several studies and has been shown to yield a high purity product.
properties
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-2,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-11-6-5-7-16(13(11)3)18(22)20-15-8-9-17(12(2)10-15)19-14(4)21/h5-10H,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEJQAPEMMRBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7510307.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)



![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)

